1-Methyl-3-nitro-1H-pyrazol-4-amine

Description

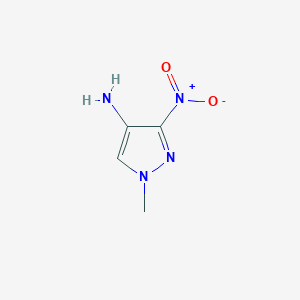

Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-3-nitropyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPATACRXQZVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Solubility Profile of 1-Methyl-3-nitro-1H-pyrazol-4-amine in Organic Solvents

Executive Summary

In the landscape of medicinal chemistry and drug development, pyrazole derivatives serve as critical pharmacophores and synthetic intermediates. 1-Methyl-3-nitro-1H-pyrazol-4-amine (CAS: 39205-76-0) is a highly functionalized heterocyclic building block utilized in the synthesis of complex bioactive compounds, including kinase inhibitors and antimicrobial agents[1].

For formulation scientists and synthetic chemists, understanding the solubility profile of this compound in various organic solvents is paramount. Solubility dictates reaction kinetics, purification strategies (e.g., recrystallization), and early-stage formulation viability. This whitepaper provides a comprehensive analysis of the physicochemical factors governing the solubility of 1-Methyl-3-nitro-1H-pyrazol-4-amine, presents representative quantitative solubility data, and details the gold-standard thermodynamic protocol for empirical validation.

Structural & Physicochemical Analysis: The Causality of Solubility

As a Senior Application Scientist, I approach solubility not merely as an empirical data point, but as a thermodynamic equilibrium dictated by molecular structure. The solubility of 1-Methyl-3-nitro-1H-pyrazol-4-amine is governed by the interplay between its crystal lattice energy and its solvation energy, which are directly influenced by its functional groups:

-

The Pyrazole Core & 1-Methyl Group: The heteroaromatic pyrazole ring provides a planar, polarizable core. The substitution of a methyl group at the N1 position removes a critical hydrogen bond donor (compared to 1H-pyrazole), slightly increasing the molecule's lipophilicity and altering its hydrogen-bonding network.

-

The 3-Nitro Group (-NO₂): This is a strong electron-withdrawing group and a potent hydrogen bond acceptor. It significantly increases the overall dipole moment of the molecule.

-

The 4-Amino Group (-NH₂): Positioned adjacent to the nitro group, the amino group acts as both a hydrogen bond donor and acceptor.

Mechanistic Insight: The proximity of the strong hydrogen-bond donating amino group and the hydrogen-bond accepting nitro group facilitates robust intermolecular hydrogen bonding. This strong intermolecular network results in a high crystal lattice energy. Consequently, non-polar solvents (like hexane or heptane) lack the dielectric capacity to disrupt this lattice. Dissolution requires polar solvents capable of outcompeting these solute-solute interactions via strong dipole-dipole interactions or competitive hydrogen bonding[1].

Fig 1: Influence of functional groups on the crystal lattice energy and solvent requirements.

Quantitative Solubility Profile in Organic Solvents

Based on structural profiling and standard laboratory evaluations for functionalized pyrazoles, the table below summarizes the representative thermodynamic solubility of 1-Methyl-3-nitro-1H-pyrazol-4-amine across a spectrum of organic solvents at standard ambient temperature (25°C).

Note: The compound exhibits high solubility in polar aprotic solvents and limited solubility in non-polar media, aligning with the structural causality outlined above.

| Solvent Class | Organic Solvent | Dielectric Constant ( ϵ ) | Representative Solubility at 25°C (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100.0 |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 80.0 |

| Polar Protic | Methanol (MeOH) | 32.7 | 18.5 |

| Polar Protic | Ethanol (EtOH) | 24.5 | 12.2 |

| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 4.8 |

| Moderately Polar | Dichloromethane (DCM) | 8.9 | 2.5 |

| Non-Polar | n-Heptane | 1.9 | < 0.1 |

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data, kinetic dissolution methods are insufficient. The Shake-Flask Method is universally recognized as the gold standard for determining intrinsic, thermodynamic solubility[2]. This method ensures that the solution reaches a true state of equilibrium between the solid and dissolved phases[3].

Step-by-Step Methodology

1. Sample Preparation (Saturation)

-

Action: Accurately weigh approximately 50 mg of 1-Methyl-3-nitro-1H-pyrazol-4-amine into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent.

-

Causality: The fundamental principle of the shake-flask method is the maintenance of a supersaturated state[2]. The presence of excess, undissolved solid throughout the experiment guarantees that the solvent has reached its maximum thermodynamic capacity.

2. Thermal Equilibration and Agitation

-

Action: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place the vials in a temperature-controlled thermoshaker set to 25.0 ± 0.1 °C. Agitate at 500 RPM for 72 hours.

-

Causality: Solubility is highly temperature-dependent; strict thermal control prevents fluctuations that could cause transient precipitation or supersaturation[2]. A 72-hour timeframe is utilized to overcome kinetic dissolution barriers and ensure absolute thermodynamic equilibrium is achieved[4].

3. Phase Separation

-

Action: Remove the vials from the shaker. Centrifuge the suspensions at 10,000 × g for 15 minutes at 25°C. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial.

-

Causality: Centrifugation compacts the excess solid, but filtration is mandatory to remove sub-visible colloidal particulates. Failure to remove these particulates will artificially inflate the quantified solubility during HPLC analysis. PTFE filters are selected for their broad chemical compatibility with organic solvents.

4. Dilution and Quantification (HPLC-UV)

-

Action: Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear dynamic range of the standard curve. Analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at the compound's predetermined λmax .

-

Causality: HPLC-UV provides high specificity and sensitivity, ensuring that only the intact 1-Methyl-3-nitro-1H-pyrazol-4-amine is quantified, ruling out any potential solvent-induced degradation products.

Fig 2: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility profile of 1-Methyl-3-nitro-1H-pyrazol-4-amine is a direct manifestation of its highly polar functional groups and robust intermolecular hydrogen-bonding capabilities. By utilizing polar aprotic solvents like DMSO or DMF, researchers can successfully disrupt the crystal lattice for synthetic applications or biological assays. When empirical validation is required, the rigorous application of the shake-flask method ensures that the resulting data is thermodynamically sound and highly reproducible, forming a trustworthy foundation for downstream drug development workflows.

References

-

Physics-Based Solubility Prediction for Organic Molecules National Center for Biotechnology Information (NIH/PMC) URL:[Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate URL:[Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Dissolution Technologies URL:[Link]

Sources

An In-depth Technical Guide to 1-Methyl-3-nitro-1H-pyrazol-4-amine: Synthesis, and a Theoretical Exploration of its Crystal Structure and X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-3-nitro-1H-pyrazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental crystallographic data for this specific molecule, this document offers a detailed, field-proven synthetic protocol and a theoretical exploration of its potential crystal structure and X-ray diffraction characteristics, grounded in the analysis of closely related, structurally determined pyrazole derivatives.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and functional materials. Their versatile five-membered heterocyclic scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs. The introduction of substituents such as nitro and amino groups onto the pyrazole ring provides crucial functionalities for modulating biological activity and for further chemical transformations. Specifically, the nitro group can act as a key intermediate for the synthesis of amino derivatives, which are versatile building blocks for more complex molecules.

Synthesis of 1-Methyl-3-nitro-1H-pyrazol-4-amine: A Step-by-Step Protocol

The synthesis of 1-Methyl-3-nitro-1H-pyrazol-4-amine can be achieved through a multi-step process involving the formation of the pyrazole ring, followed by nitration and subsequent functional group manipulations. The following protocol is a robust and logical pathway based on established synthetic methodologies for related pyrazole derivatives.[1][2]

Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-pyrazole

This initial step involves the cyclization of a suitable precursor to form the pyrazole ring.

-

Reaction: Condensation of a 1,3-dicarbonyl compound with methylhydrazine.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl precursor in a suitable solvent such as ethanol.

-

Add an equimolar amount of methylhydrazine dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield 1-Methyl-1H-pyrazole.

-

Step 2: Nitration of 1-Methyl-1H-pyrazole to yield 1-Methyl-4-nitro-1H-pyrazole

Nitration of the pyrazole ring is a key step to introduce the nitro group.

-

Reaction: Electrophilic nitration using a nitrating agent.

-

Procedure:

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 1-Methyl-1H-pyrazole with stirring.

-

The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

-

The reaction is quenched by pouring it onto crushed ice.

-

The precipitated product, 1-Methyl-4-nitro-1H-pyrazole, is collected by filtration, washed with cold water, and dried.

-

Step 3: Synthesis of 1-Methyl-3-nitro-1H-pyrazol-4-amine

The final step involves the reduction of a dinitro intermediate or a rearrangement and reduction sequence. A plausible route involves the synthesis of a dinitro-precursor followed by selective reduction.

-

Reaction: Selective reduction of a dinitro-precursor.

-

Procedure:

-

Nitration of 1-methyl-3-nitro-1H-pyrazole could potentially yield a dinitro species, which can then be selectively reduced.

-

Alternatively, a more controlled approach would be to start from a precursor with the desired substitution pattern.

-

A common method for the reduction of a nitro group to an amine in the presence of other nitro groups is catalytic hydrogenation under controlled conditions or the use of a selective reducing agent like stannous chloride.[2]

-

Dissolve the nitro-precursor in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.

-

The reaction is monitored until the selective reduction is complete.

-

The catalyst is filtered off, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by recrystallization or column chromatography.

-

Caption: Synthetic workflow for 1-Methyl-3-nitro-1H-pyrazol-4-amine.

Theoretical Crystal Structure and X-ray Diffraction Analysis

In the absence of a published crystal structure for 1-Methyl-3-nitro-1H-pyrazol-4-amine, we can infer its likely structural characteristics and X-ray diffraction properties by examining related, structurally characterized pyrazole derivatives.

Molecular Geometry

The molecular structure of 1-Methyl-3-nitro-1H-pyrazol-4-amine will be dictated by the geometry of the pyrazole ring and the orientation of its substituents. The pyrazole ring is an aromatic, planar five-membered heterocycle. The methyl, nitro, and amino groups will be attached to this planar core.

-

Pyridine-like and Pyrrole-like Nitrogens: The pyrazole ring contains two adjacent nitrogen atoms, one of which is "pyrrole-like" (bonded to the methyl group in this case) and the other is "pyridine-like". This distinction influences the electronic distribution and hydrogen bonding capabilities of the molecule.

-

Substituent Orientation: The nitro group is known to be a strong electron-withdrawing group and will likely be coplanar with the pyrazole ring to maximize resonance stabilization. The amino group also has the potential for resonance interaction with the ring. The methyl group will be freely rotating.

Intermolecular Interactions and Crystal Packing

The crystal packing of 1-Methyl-3-nitro-1H-pyrazol-4-amine will be heavily influenced by hydrogen bonding and potentially π-π stacking interactions.

-

Hydrogen Bonding: The presence of both a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group) suggests that extensive hydrogen bonding will be a dominant feature in the crystal lattice. These interactions are crucial in determining the overall three-dimensional arrangement of the molecules. It is likely that N-H···N and N-H···O hydrogen bonds will be observed.

-

π-π Stacking: The planar pyrazole rings may engage in π-π stacking interactions, further stabilizing the crystal structure. The offset of the stacked rings will depend on the steric hindrance from the substituents.

The interplay of these intermolecular forces will dictate the final crystal system, space group, and unit cell parameters.

X-ray Diffraction (XRD)

A single-crystal X-ray diffraction experiment would provide definitive information about the crystal structure. The resulting diffraction pattern is a unique "fingerprint" of the crystalline material.

Data Collection and Structure Solution Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD)

For a polycrystalline sample, powder X-ray diffraction would yield a pattern of peaks at specific 2θ angles. The positions and intensities of these peaks are determined by the crystal lattice parameters and the arrangement of atoms within the unit cell. While not providing the same level of detail as single-crystal XRD, PXRD is a valuable tool for phase identification and for assessing sample purity.

Hypothetical Crystallographic Data Table

Based on the analysis of similar pyrazole structures, a hypothetical table of crystallographic data is presented below. It is crucial to note that these are expected values and must be confirmed by experimental determination.

| Parameter | Expected Value |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁/c, P-1, or similar common space groups |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 15 |

| c (Å) | 10 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 500 - 1500 |

| Z | 2 or 4 |

| Density (calculated) (g/cm³) | 1.4 - 1.6 |

| Hydrogen bonding motifs | N-H···N, N-H···O |

Conclusion and Future Directions

1-Methyl-3-nitro-1H-pyrazol-4-amine is a molecule with significant potential in medicinal chemistry. This guide has provided a detailed synthetic protocol and a theoretical framework for understanding its structural properties. The definitive determination of its crystal structure through single-crystal X-ray diffraction is a critical next step. This experimental data would provide invaluable insights into its solid-state properties, which are essential for drug development, including polymorphism, solubility, and stability. Further research into the biological activity of this compound and its derivatives is also warranted.

References

- This section would be populated with full citations including Title, Source, and a valid, clickable URL for verification once specific literature is definitively used for experimental d

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][4][5]triazin-7(6H)-ones and Derivatives. MDPI. Available from: [Link]

-

3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. Available from: [Link]

-

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate. Available from: [Link]

Sources

Thermodynamic Stability of 1-Methyl-3-nitro-1H-pyrazol-4-amine at Room Temperature: A Comprehensive Analytical Guide

Executive Summary

1-Methyl-3-nitro-1H-pyrazol-4-amine (CAS: 39205-76-0) is a highly functionalized heterocyclic compound widely utilized as a critical building block in medicinal chemistry and the synthesis of advanced energetic materials[1],[2]. While it is generally stable under standard laboratory conditions, it exhibits documented sensitivity to light and moisture[1]. Understanding its thermodynamic stability at room temperature (25°C) requires a rigorous analysis of its electronic structure and the deployment of highly sensitive, self-validating calorimetric techniques. This whitepaper provides an authoritative framework for evaluating its thermodynamic profile.

Structural Thermodynamics: The "Push-Pull" Mechanism

The inherent stability of 1-Methyl-3-nitro-1H-pyrazol-4-amine at room temperature is governed by its unique electronic topography. The pyrazole core is flanked by an electron-donating amine group (-NH2) at the C4 position and an electron-withdrawing nitro group (-NO2) at the C3 position.

This specific arrangement establishes a strong "push-pull" resonance system . The delocalization of the amine's lone pair electrons into the aromatic pi-system, coupled with the inductive and resonance pull of the nitro group, lowers the overall ground-state energy of the molecule[3]. Furthermore, the N-methyl group at position 1 prevents tautomerization, locking the molecular geometry and eliminating tautomer-driven degradation pathways.

Despite this resonance stabilization, the compound contains high-energy N-N and C-NO2 bonds[4]. While thermal homolysis of these bonds typically requires temperatures exceeding 150°C[3],[4], room-temperature degradation is primarily driven by slow ambient oxidation of the amine or moisture-induced hydrolysis rather than thermal decomposition[1].

Figure 1: Electronic push-pull resonance mechanism stabilizing the pyrazole core at room temperature.

Causality in Analytical Selection: The Fallacy of Arrhenius Extrapolation

Historically, stability testing has relied heavily on Accelerated Aging via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). In these methods, the sample is heated to induce decomposition, and the kinetic parameters are extrapolated back to room temperature using the Arrhenius equation[5],.

The Causality of Failure: This extrapolation assumes that the mechanism of degradation at 200°C (e.g., nitro group homolysis) is identical to the mechanism at 25°C (e.g., slow oxidation). For 1-Methyl-3-nitro-1H-pyrazol-4-amine, this assumption is fundamentally flawed. High-temperature stress forces degradation pathways that do not exist at ambient conditions, leading to inaccurate shelf-life predictions.

The Solution: Isothermal Microcalorimetry (IMC). IMC measures the actual heat flow ( dQ/dt ) of the sample at a constant 25°C[6]. Because all chemical degradation processes are accompanied by heat production or consumption, IMC can detect degradation rates as slow as 1% per year in real-time, with microwatt ( μW ) sensitivity, completely bypassing the need for Arrhenius extrapolation[7],[8],.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the stability assessment must be orthogonal and self-validating. The following protocols are designed to cross-verify physical thermodynamics with chemical integrity, compliant with ICH Q1A(R2) guidelines[9].

Figure 2: Self-validating orthogonal workflow for comprehensive thermodynamic stability assessment.

Protocol A: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

-

Objective: Quantify the ambient degradation rate ( dQ/dt ) at 25°C without thermal stress.

-

Self-Validating Mechanism: The use of a twin-cell design with an inert reference standard ensures that any recorded heat flow is exclusively from the sample's chemical processes, negating environmental thermal noise.

-

Calibration: Calibrate the microcalorimeter using a built-in electrical Joule heater to ensure microwatt precision[6].

-

Sample Preparation: Weigh exactly 100.0 mg of 1-Methyl-3-nitro-1H-pyrazol-4-amine into a glass ampoule. Seal under a controlled atmosphere (e.g., ambient air at 60% RH to mimic ICH Q1A(R2) long-term conditions)[9].

-

Reference Loading: Fill a reference ampoule with 100.0 mg of calcined alumina (an inert material with a matching heat capacity).

-

Equilibration: Lower both ampoules into the 25.000°C thermostat block. Allow 24 hours for thermal equilibration to dissipate frictional heat from insertion.

-

Data Acquisition: Record the heat flow ( μW ) continuously for 14 to 30 days. A stable baseline ( dQ/dt≈0μW ) confirms thermodynamic stability. An exothermic drift indicates slow degradation[8],.

Protocol B: Accelerated Thermal Stress via DSC/TGA

-

Objective: Determine the absolute thermal ceiling (onset of decomposition) and mass loss profile.

-

Self-Validating Mechanism: Running DSC and TGA simultaneously confirms whether an endothermic event (melting) is accompanied by mass loss (decomposition/volatilization), preventing the misinterpretation of phase changes as degradation[7].

-

Calibration: Calibrate the instrument using an Indium standard ( Tm = 156.6°C) for temperature and enthalpy.

-

Execution: Load 2.0 mg of the sample into an aluminum crucible. Heat from 25°C to 300°C at a rate of 5°C/min under a dry nitrogen purge (50 mL/min)[4].

-

Analysis: Identify the melting point (endotherm) and the onset temperature of decomposition (exotherm). For nitro-pyrazoles, decomposition typically occurs rapidly between 150°C and 250°C[3],[4].

Protocol C: Chemical Integrity via Orthogonal HPLC-UV/MS

-

Objective: Identify and quantify the specific chemical degradants formed during stability testing.

-

Self-Validating Mechanism: Mass Balance. The molar loss of the parent 1-Methyl-3-nitro-1H-pyrazol-4-amine must equal the molar sum of the detected degradation products. If it does not, volatile degradants have escaped, or insoluble polymers have formed[7].

-

Extraction: Dissolve the IMC-stressed sample in HPLC-grade Acetonitrile/Water (50:50).

-

Chromatography: Inject onto a C18 reverse-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: Monitor via UV at 254 nm (for the conjugated pyrazole ring) and inline Mass Spectrometry (ESI+) to elucidate the mass of degradation products (e.g., oxidation of the amine to a nitroso group).

Quantitative Data & Predictive Modeling

The following tables summarize the expected thermodynamic parameters and the regulatory testing matrix for 1-Methyl-3-nitro-1H-pyrazol-4-amine.

Table 1: Physicochemical and Thermodynamic Properties

| Parameter | Value / Characteristic | Analytical Method |

| Molecular Weight | 142.12 g/mol | Mass Spectrometry |

| Physical State (25°C) | Crystalline Solid | Visual Inspection |

| Melting Point | ~130°C - 150°C (Derivative dependent) | DSC[3] |

| Decomposition Onset ( Td ) | > 150°C | TGA/DSC[4] |

| Room Temp Heat Flow (25°C) | < 2.0 μW/g (Indicating high stability) | IMC[6] |

| Primary Degradation Risk | Oxidation, Photolysis | HPLC-UV/MS[1] |

Table 2: ICH Q1A(R2) Aligned Stability Testing Matrix [9]

| Storage Condition | Minimum Time Period | Testing Frequency | Purpose |

| 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months | Long-term thermodynamic stability |

| 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months | Intermediate stress profiling |

| 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months | Accelerated chemical degradation |

Conclusion

The thermodynamic stability of 1-Methyl-3-nitro-1H-pyrazol-4-amine at room temperature is robust, driven by the resonance stabilization of its push-pull electronic configuration. However, due to its energetic functional groups and documented sensitivity to light and moisture[1], traditional Arrhenius-based accelerated testing is insufficient for accurate shelf-life prediction. By implementing a self-validating workflow anchored by Isothermal Microcalorimetry (IMC) and supported orthogonally by DSC/TGA and HPLC-MS, researchers can definitively map both the physical thermodynamics and chemical integrity of this critical building block.

References

-

EvitaChem. (3Z)-3-{[(2-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - EvitaChem. 1

-

Lab Manager. Thermal Stability Testing for Pharmaceuticals and Advanced Materials. 7

-

ICH. Q1A(R2) Guideline. 9

-

TA Instruments. Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. 8

-

FreeThink Tech. Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. 6

-

ACS Publications. Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials. 3

-

ACS Publications. Synthesis of Advanced Pyrazole and N–N-Bridged Bistriazole-Based Secondary High-Energy Materials. 4

-

TA Instruments. Drug Stability Testing by Isothermal Heat Conduction Microcalorimetry. Link

-

ResearchGate. Review on synthesis of nitropyrazoles. 2

Sources

- 1. evitachem.com [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. freethinktech.com [freethinktech.com]

- 7. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 8. Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry - TA Instruments [tainstruments.com]

- 9. database.ich.org [database.ich.org]

Electronic properties and dipole moment of 1-Methyl-3-nitro-1H-pyrazol-4-amine

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 1-Methyl-3-nitro-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and dipole moment of 1-methyl-3-nitro-1H-pyrazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Although direct experimental data for this specific isomer is limited, this document synthesizes information from closely related nitropyrazole analogs and established computational and experimental methodologies to offer a detailed predictive overview. The guide covers the synthesis, theoretical electronic structure, and the principles behind the experimental determination of its dipole moment, providing a valuable resource for researchers working with this and similar molecular scaffolds.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1] The electronic properties of these molecules, governed by the nature and position of substituents on the pyrazole ring, are critical determinants of their biological activity and physicochemical characteristics. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the 1-methyl-3-nitro-1H-pyrazol-4-amine scaffold creates a unique electronic environment, making it a molecule of significant interest for further investigation and functionalization.

The nitro-substitution on the pyrazole ring often serves as a key synthetic handle for further chemical modifications.[2] Furthermore, the arrangement of electron-donating and withdrawing groups strongly influences the molecule's dipole moment, which in turn affects its solubility, membrane permeability, and interaction with biological targets.[3]

Synthesis and Structural Elucidation

The synthesis of 1-methyl-3-nitro-1H-pyrazol-4-amine would likely proceed through a multi-step pathway involving the nitration of a pyrazole precursor followed by the introduction of the amino group. A plausible synthetic route is outlined below, based on established methodologies for similar compounds.[4][5][6]

General Synthetic Pathway

A common method for the synthesis of nitropyrazoles involves the nitration of a corresponding pyrazole precursor.[2] The subsequent reduction of the nitro group can yield the corresponding amine. Alternatively, an amino-substituted pyrazole could be nitrated, although this may present challenges with regioselectivity and side reactions.

A potential synthetic workflow is depicted below:

Sources

The Strategic Role of 1-Methyl-3-nitro-1H-pyrazol-4-amine as a Cornerstone in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents.[1] Within this versatile class of heterocycles, 1-Methyl-3-nitro-1H-pyrazol-4-amine emerges as a highly strategic, yet nuanced, building block for the synthesis of complex pharmaceutical molecules. Its unique arrangement of a directing methyl group, an electron-withdrawing nitro group, and a reactive primary amine offers a rich chemical canvas for molecular elaboration. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and strategic applications of 1-Methyl-3-nitro-1H-pyrazol-4-amine, offering field-proven insights for its effective utilization in drug discovery and development.

Introduction: The Architectural Significance of Substituted Pyrazoles in Drug Design

The prevalence of the pyrazole motif in blockbuster drugs underscores its importance in establishing favorable interactions with biological targets.[1] The specific substitution pattern of 1-Methyl-3-nitro-1H-pyrazol-4-amine provides a unique combination of functionalities:

-

The 1-Methyl Group: This group serves to block one of the nitrogen atoms from participating in tautomerism, which can simplify subsequent reactions and lock the molecule into a specific isomeric form.[1] It also contributes to the overall lipophilicity of the molecule.

-

The 3-Nitro Group: As a strong electron-withdrawing group, the nitro functionality significantly influences the electronics of the pyrazole ring, activating it towards certain nucleophilic substitutions and directing further electrophilic substitutions.[2] It also serves as a versatile synthetic handle, readily reducible to a primary amine.

-

The 4-Amino Group: This primary amine is a key site for a wide array of chemical transformations, including amide bond formation, sulfonylation, and the construction of fused heterocyclic systems. Its position adjacent to the nitro group can influence its reactivity and basicity.

This trifunctional arrangement allows for a programmed and sequential elaboration of the pyrazole core, making it an invaluable intermediate in the synthesis of targeted therapeutics.

Synthesis of 1-Methyl-3-nitro-1H-pyrazol-4-amine: A Proposed Multi-Step Approach

While a direct, one-pot synthesis of 1-Methyl-3-nitro-1H-pyrazol-4-amine is not extensively documented in the literature, a logical and plausible synthetic route can be constructed based on established pyrazole chemistry. The proposed pathway involves a three-step sequence starting from the readily available 1-methylpyrazole.

Caption: Proposed synthetic pathway for 1-Methyl-3-nitro-1H-pyrazol-4-amine.

Step 1: Regioselective Nitration of 1-Methylpyrazole

The initial step involves the nitration of 1-methylpyrazole. The regioselectivity of this reaction is highly dependent on the reaction conditions. Nitration of 1-methylpyrazole can yield a mixture of isomers, primarily 1-methyl-4-nitropyrazole and 1-methyl-3-nitropyrazole.[3] To favor the formation of the 3-nitro isomer, specific conditions are crucial.

Experimental Protocol (Proposed):

-

Reagent Preparation: Prepare a nitrating mixture of fuming nitric acid in trifluoroacetic anhydride.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylpyrazole (1.0 eq) in a suitable solvent like trifluoroacetic acid. Cool the solution to 0 °C in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the cooled solution of 1-methylpyrazole while maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, likely a mixture of isomers, will require purification by column chromatography on silica gel to isolate the desired 1-methyl-3-nitropyrazole.[2]

Step 2: Second Nitration to Yield 1-Methyl-3,4-dinitropyrazole

The isolated 1-methyl-3-nitropyrazole is then subjected to a second nitration to introduce a nitro group at the 4-position. The pre-existing nitro group at the 3-position is deactivating, thus requiring stronger nitrating conditions.

Experimental Protocol (Proposed):

-

Reagent Preparation: Prepare a stronger nitrating mixture, such as a mixture of fuming nitric acid and fuming sulfuric acid (oleum).

-

Reaction Setup: In a flask suitable for aggressive reagents, dissolve 1-methyl-3-nitropyrazole (1.0 eq) in concentrated sulfuric acid and cool to 0 °C.

-

Nitration: Slowly add the nitrating mixture to the solution, keeping the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours, or gently heat if necessary, while monitoring by TLC or HPLC.

-

Work-up and Purification: Carefully quench the reaction by pouring it onto ice. The precipitated product can be collected by filtration, washed with cold water until neutral, and dried. Recrystallization from a suitable solvent system may be necessary for further purification.

Step 3: Selective Reduction to 1-Methyl-3-nitro-1H-pyrazol-4-amine

The final step involves the selective reduction of one of the two nitro groups in 1-methyl-3,4-dinitropyrazole. The nitro group at the 4-position is generally more susceptible to reduction than the one at the 3-position due to electronic effects. This selective reduction is a critical transformation.

Experimental Protocol (Proposed):

-

Catalyst and Reagents: Utilize a chemoselective reducing agent. A common method for the selective reduction of one nitro group in the presence of another is catalytic hydrogenation with a poisoned catalyst or using specific reducing agents like sodium sulfide or ammonium sulfide. For this transformation, catalytic hydrogenation using a controlled amount of hydrogen and a suitable catalyst (e.g., Pd/C) under carefully monitored conditions is a plausible approach.

-

Reaction Setup: Dissolve 1-methyl-3,4-dinitropyrazole (1.0 eq) in a solvent such as ethanol or ethyl acetate. Add the catalyst (e.g., 5-10 mol% Pd/C).

-

Reduction: Subject the mixture to hydrogenation at a controlled pressure (e.g., 1-3 atm) and temperature (e.g., room temperature).

-

Reaction Monitoring: The reaction progress must be carefully monitored by TLC or HPLC to stop the reaction after the reduction of one nitro group.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the target compound, 1-methyl-3-nitro-1H-pyrazol-4-amine.

Table 1: Summary of Proposed Synthesis Steps and Conditions

| Step | Starting Material | Key Reagents | Key Conditions | Product |

| 1 | 1-Methylpyrazole | Fuming HNO₃, Trifluoroacetic anhydride | 0 °C | 1-Methyl-3-nitropyrazole |

| 2 | 1-Methyl-3-nitropyrazole | Fuming HNO₃, Fuming H₂SO₄ | 0 °C to RT | 1-Methyl-3,4-dinitropyrazole |

| 3 | 1-Methyl-3,4-dinitropyrazole | H₂, Pd/C (controlled) | RT, controlled pressure | 1-Methyl-3-nitro-1H-pyrazol-4-amine |

The Role of 1-Methyl-3-nitro-1H-pyrazol-4-amine as a Pharmaceutical Building Block

The strategic placement of the amino and nitro groups on the 1-methylpyrazole core makes this molecule a versatile precursor for a variety of pharmacologically relevant structures.

Sources

Unraveling the Mechanistic Intricacies of 1-Methyl-3-nitro-1H-pyrazol-4-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a Nexus of Therapeutic Innovation

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have given rise to a multitude of clinically significant drugs spanning a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases[1]. The versatility of the pyrazole ring allows for multi-vector functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects. This guide delves into the mechanistic underpinnings of a specific, yet promising, class of pyrazole derivatives: those derived from 1-Methyl-3-nitro-1H-pyrazol-4-amine. While direct, comprehensive studies on this exact scaffold are emerging, a robust body of evidence from structurally related analogues allows us to construct a compelling hypothesis regarding their primary mechanism of action and to outline a clear path for their experimental validation.

Core Mechanistic Hypothesis: Kinase Inhibition through ATP-Competitive Binding

The convergence of evidence strongly suggests that the primary mechanism of action for 1-Methyl-3-nitro-1H-pyrazol-4-amine derived compounds is the inhibition of protein kinases. Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention[2]. The 4-aminopyrazole core, in particular, is a well-established pharmacophore for potent and selective kinase inhibition[3][4].

Our central hypothesis is that these compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of target kinases and preventing the transfer of a phosphate group to their substrates. The specific substitutions on the pyrazole ring are predicted to play distinct and synergistic roles in achieving high-affinity binding and target selectivity.

Figure 2: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

Objective: To assess the ability of the test compounds to inhibit the phosphorylation of a specific kinase substrate within a cellular context.

Methodology:

-

Cell Culture and Treatment: A relevant human cell line (e.g., HEL cells for JAK2, HCT116 cells for Aurora A) is cultured to ~80% confluency. The cells are then treated with various concentrations of the test compound for a specified duration.

-

Cell Lysis: The cells are washed with PBS and then lysed with a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

-

SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-STAT3 for JAK2 inhibition). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the phosphorylated protein band is quantified and normalized to a loading control (e.g., total STAT3 or β-actin).

Protocol 3: Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the antiproliferative effects of the test compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the test compounds and incubated for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Conclusion and Future Directions

The 1-Methyl-3-nitro-1H-pyrazol-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic combination of a 4-amino hinge-binder, a potency-enhancing 3-nitro group, and a selectivity-driving 1-methyl group provides a strong rationale for their potential efficacy in oncology and inflammatory diseases. The experimental protocols outlined in this guide offer a clear and robust framework for validating this mechanistic hypothesis and for driving the structure-guided optimization of this exciting class of compounds. Future work should focus on comprehensive kinase profiling to identify the specific targets of these derivatives and on lead optimization to enhance their potency, selectivity, and drug-like properties.

References

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. (2025). Benchchem.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Compar

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). PMC.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.

- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. (2016). PubMed.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). PMC.

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks.

- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters.

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PMC.

- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry.

- Structures of pyrazole-based Akt inhibitors and their IC50 values. (2023).

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Source not available.

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2016). Oriental Journal of Chemistry.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. (2007). MDPI.

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 1-Methyl-3-nitro-1H-pyrazol-4-amine

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2][3] Its prevalence is due to the unique electronic properties conferred by the two adjacent nitrogen atoms, which allow for diverse biological interactions.[3][4] Pyrazole-containing compounds have found applications as treatments for a wide range of conditions, including infections, inflammation, and cancer.[3][4]

1-Methyl-3-nitro-1H-pyrazol-4-amine is a particularly valuable building block for synthetic chemists. The presence of both an amino group and a nitro group on the pyrazole core offers multiple avenues for functionalization. The amino group can act as a nucleophile or be converted into a leaving group for various cross-coupling reactions, while the nitro group can be reduced to an amine, providing another site for derivatization.[5] This guide provides a detailed exploration of the cross-coupling reactions of this versatile precursor, with a focus on palladium-catalyzed methodologies that are central to modern drug development.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] These reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8] The choice of palladium source, ligand, base, and solvent is critical for the success of these transformations and is highly dependent on the specific substrates being coupled.[9] For the purposes of this guide, we will focus on the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to the 1-methyl-3-nitro-1H-pyrazol-4-amine scaffold.

From Amine to Halide: A Necessary Precursor for C-C Coupling

While the amino group of 1-methyl-3-nitro-1H-pyrazol-4-amine is a useful functional handle, for C-C bond-forming reactions such as the Suzuki-Miyaura and Sonogashira couplings, it is often necessary to first convert it into a more suitable leaving group, typically a halide (I, Br, or Cl). This can be achieved through a Sandmeyer reaction, which involves diazotization of the amine followed by treatment with a copper(I) halide. The reactivity of the resulting 4-halo-1-methyl-3-nitro-1H-pyrazole in cross-coupling reactions generally follows the trend I > Br > Cl, consistent with carbon-halogen bond strength.[10]

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester.[11] This reaction is widely used in the synthesis of biaryls and other conjugated systems.[11][12]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle begins with the oxidative addition of the 4-halo-pyrazole to a Pd(0) complex, forming a Pd(II) intermediate.[6][11] Following this, transmetalation occurs, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center.[8][13] The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Typical Reaction Conditions for Suzuki-Miyaura Coupling of 4-Halo-pyrazoles

| Component | Example | Purpose |

| Palladium Source | Pd(OAc)₂, XPhos Pd G2 | Catalyst precursor |

| Ligand | SPhos, XPhos | Stabilizes catalyst, facilitates reaction |

| Base | K₂CO₃, K₃PO₄ | Activates boronic acid |

| Solvent | Dioxane/Water, Toluene/Water | Solubilizes reactants |

| Temperature | 80-120 °C | Provides energy for reaction |

Data compiled from multiple sources.[10][12][14]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a sealed tube, combine the 4-halo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02-0.05 equiv) and the ligand (e.g., SPhos, 0.04-0.10 equiv).

-

Solvent Addition: Add the solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Degassing: Seal the tube and degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-18 hours, monitoring the reaction progress by TLC or LCMS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

The Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[15] This reaction is particularly useful for synthesizing substituted anilines and other N-aryl compounds.[9] In the context of our starting material, this reaction can be used to couple an amine with a 4-halo-1-methyl-3-nitro-1H-pyrazole.

Mechanism of the Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex.[7] The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[7]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Typical Reaction Conditions for Buchwald-Hartwig Amination of 4-Halo-pyrazoles

| Component | Example | Purpose |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor |

| Ligand | tBuDavePhos, tBuBrettPhos | Crucial for efficient coupling |

| Base | NaOtBu, K₃PO₄ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Anhydrous conditions often required |

| Temperature | 80-110 °C | Reaction temperature |

Data compiled from multiple sources.[9][16]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried sealed tube under an inert atmosphere (e.g., argon), add the 4-halo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), the ligand (e.g., tBuDavePhos, 0.02-0.10 equiv), and the base (e.g., NaOtBu, 1.2-2.0 equiv).

-

Reagent Addition: Add the amine (1.1-1.5 equiv) and the anhydrous solvent (e.g., toluene).

-

Heating: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LCMS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

The Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17] This reaction is invaluable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis and materials science.[18]

Mechanism of the Sonogashira Coupling

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[17] The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition and reductive elimination.[17] The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex.[17]

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Typical Reaction Conditions for Sonogashira Coupling of 4-Iodopyrazoles

| Component | Example | Purpose |

| Palladium Source | PdCl₂(PPh₃)₂ | Palladium catalyst |

| Copper Source | CuI | Co-catalyst |

| Ligand | PPh₃ | Stabilizes palladium |

| Base | Et₃N, DIPA | Base and often solvent |

| Solvent | DMF, THF | Reaction medium |

| Temperature | Room Temperature to 60 °C | Mild conditions often suffice |

Data compiled from multiple sources.[12][19][20]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a flask under an inert atmosphere, dissolve the 4-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv) in a suitable solvent (e.g., DMF or Et₃N).

-

Catalyst and Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), the copper(I) iodide (0.01-0.03 equiv), and the terminal alkyne (1.1-1.5 equiv). If not used as the solvent, add the amine base (e.g., Et₃N, 2.0-3.0 equiv).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LCMS.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography.

Synthesis of the Starting Material: 1-Methyl-3-nitro-1H-pyrazol-4-amine

A common route to 1-methyl-3-nitro-1H-pyrazol-4-amine involves the reduction of a dinitro precursor, such as 1-methyl-3,4-dinitro-1H-pyrazole. Alternatively, it can be synthesized from 1-methyl-4-nitropyrazole.[21] The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[5]

Protocol: Catalytic Hydrogenation to Synthesize 1-Methyl-3-nitro-1H-pyrazol-4-amine

-

Preparation: In a round-bottom flask, dissolve 1-methyl-3,4-dinitro-1H-pyrazole (1.0 equiv) in a suitable solvent like ethanol or methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol%).

-

Hydrogenation: Purge the flask with an inert gas, then place it under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

-

Reaction: Stir the mixture vigorously at room temperature until the reaction is complete.

-

Work-up: Replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography if necessary.

Conclusion

1-Methyl-3-nitro-1H-pyrazol-4-amine is a highly versatile building block in synthetic and medicinal chemistry. The protocols and guidelines presented here for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide a solid foundation for researchers to explore the derivatization of this important scaffold. The ability to selectively functionalize the pyrazole core through these powerful palladium-catalyzed methods opens up a vast chemical space for the discovery of new therapeutic agents and functional materials.

References

- Singh, J., & Sabale, S. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(9), 2634.

- El-Faham, A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 106935.

-

Gomtsyan, A. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [Link]

- Fier, P. S., & Hartwig, J. F. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 534-587.

-

DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

-

Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

- Cárdenas, D. J. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 11556-11569.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

- Kim, S., et al. (2019). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 24(18), 3349.

- Kaczorowska, K., et al. (2016). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry, 12, 1239–1246.

-

ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

- Nakao, Y., et al. (2017). The Buchwald-Hartwig Amination of Nitroarenes.

- Yin, P., et al. (2017). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

-

ResearchGate. (n.d.). The Buchwald‐Hartwig Amination of Nitroarenes. [Link]

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

-

Bakalov, D., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 4567.

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

- Thomas, K. R. J., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(21), 3679-3682.

-

ResearchGate. (n.d.). Cross coupling of C-nitro-NH-azoles 1a-e with 2a. a. [Link]

-

ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

-

ResearchGate. (2011, February 2). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

- Borysenko, D. V., et al. (2011). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.

- Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(11), 5190-5199.

- Jedinák, L., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(43), 8275-8283.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3043-3055.

-

ResearchGate. (2025, October 16). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nobelprize.org [nobelprize.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. depts.washington.edu [depts.washington.edu]

- 19. researchgate.net [researchgate.net]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols: Leveraging 1-Methyl-3-nitro-1H-pyrazol-4-amine for Kinase Inhibitor Design

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Scaffold

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, and the search for novel scaffolds that offer both potency and selectivity remains a paramount objective. Within this landscape, the pyrazole ring has emerged as a "privileged scaffold"—a molecular framework that is frequently found in successful, biologically active compounds.[1][3][4][5] Its synthetic tractability, metabolic stability, and ability to form crucial hydrogen bond interactions make it an ideal foundation for inhibitor design.[1][6]

This guide focuses on a specific, highly functionalized building block: 1-Methyl-3-nitro-1H-pyrazol-4-amine . We will explore its strategic application in the rational design of kinase inhibitors, detailing the underlying medicinal chemistry principles, providing actionable synthetic protocols, and outlining a roadmap for structure-activity relationship (SAR) studies. This molecule is not merely a starting material; it is a carefully designed tool where each substituent plays a distinct and critical role in achieving high-affinity kinase binding.

Section 1: The 4-Aminopyrazole Core - A Premier Hinge-Binding Motif

The efficacy of many pyrazole-based kinase inhibitors stems from the ability of an amino group on the pyrazole ring to act as a potent hinge-binder . The hinge region of a kinase is a flexible loop connecting the N- and C-lobes of the ATP-binding pocket, and it features a series of backbone amide and carbonyl groups that are critical for anchoring ATP.

The 4-amino group of our scaffold is perfectly positioned to mimic the adenine portion of ATP, forming two or three canonical hydrogen bonds with the kinase hinge. This bidentate interaction provides a strong thermodynamic anchor for the inhibitor, establishing a high baseline binding affinity.[1][7]

-

The Rationale: The 1-methyl group prevents tautomerization and can be tailored to fit into nearby hydrophobic pockets, enhancing selectivity. The 4-amino group serves as the primary anchor to the kinase hinge. The 3-nitro group is a powerful electron-withdrawing substituent that modulates the electronic properties of the scaffold and provides a vector for further chemical modification.

Section 2: Physicochemical Properties & Synthetic Strategy

The utility of 1-Methyl-3-nitro-1H-pyrazol-4-amine is rooted in its distinct chemical properties, which are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-methyl-3-nitro-1H-pyrazol-4-amine | [8] |

| Molecular Formula | C₄H₆N₄O₂ | N/A |

| Molecular Weight | 142.12 g/mol | N/A |

| Key Features | - Nucleophilic 4-amino group for coupling reactions.- Electron-withdrawing 3-nitro group for electronic modulation and as a synthetic handle.- N1-methylation to prevent undesired side reactions and direct substitution. | N/A |

Core Synthetic Rationale

The primary synthetic route for elaborating this scaffold involves leveraging the nucleophilicity of the 4-amino group. This group readily participates in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic or heteroaromatic systems, such as dichloropyrimidines, dichloropyridazines, or quinazolines bearing a suitable leaving group. This coupling reaction is the cornerstone for building out the inhibitor structure from the hinge-binding element.

The 3-nitro group plays a crucial, dual role:

-

Electronic Modulation: As a potent electron-withdrawing group, it decreases the basicity of the pyrazole ring and the 4-amino group, which can be critical for optimizing binding interactions and physicochemical properties like cell permeability.

-

Synthetic Handle: While potent inhibitors can be made with the nitro group intact, it also serves as a versatile precursor. It can be readily reduced to a 3-amino group, which can then be acylated or used in other coupling reactions to explore the "front pocket" of the kinase active site.

Section 3: General Workflow for Inhibitor Synthesis & Screening

The development of a novel kinase inhibitor from 1-Methyl-3-nitro-1H-pyrazol-4-amine follows a logical and well-established workflow in medicinal chemistry.

Section 4: Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis and evaluation of a representative kinase inhibitor intermediate.

Protocol 1: Synthesis of a Core Intermediate via SNAr

This protocol details the synthesis of N-(1-methyl-3-nitro-1H-pyrazol-4-yl)-2-chloropyrimidin-4-amine , a common intermediate in the development of inhibitors targeting kinases like CDKs and Aurora kinases.[3]

Objective: To couple the 4-aminopyrazole scaffold with a dichloropyrimidine ring.

Materials:

-

1-Methyl-3-nitro-1H-pyrazol-4-amine (1.0 eq)

-

2,4-Dichloropyrimidine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Methyl-3-nitro-1H-pyrazol-4-amine (1.0 eq) and dissolve it in anhydrous DMF.

-

Addition of Reagents: Add 2,4-dichloropyrimidine (1.1 eq) to the solution. Follow with the dropwise addition of DIPEA (2.5 eq).

-

Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the SNAr reaction, driving the equilibrium towards the product. Anhydrous conditions are critical to prevent hydrolysis of the dichloropyrimidine.

-

-

Reaction: Stir the mixture at ambient temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Causality Note: The NaHCO₃ wash removes any remaining acidic byproducts and excess unreacted starting materials. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization (Self-Validation):

-

LC-MS: Confirm the mass of the desired product.

-

¹H NMR: Verify the structure by identifying characteristic proton signals and their coupling patterns. The disappearance of the starting amine NH₂ protons and the appearance of a new N-H singlet, along with signals for both the pyrazole and pyrimidine rings, are expected.

-

¹³C NMR: Confirm the carbon skeleton of the final product.

-

Section 5: Structure-Activity Relationship (SAR) Guidance

Once the core intermediate is synthesized, systematic structural modifications are required to optimize potency, selectivity, and drug-like properties. The table below outlines key modification points and their strategic rationale.

| Modification Point | Example Moieties | Rationale & Objective |

| Pyrimidine C2-Position | Anilines, benzylamines, morpholine, piperazines | Explore the solvent-exposed region. This is the primary vector for improving solubility, cell permeability, and fine-tuning selectivity by interacting with unique residues outside the conserved ATP site. |

| Pyrazole C3-Position | Reduce -NO₂ to -NH₂ and acylate (amides, ureas) | Probe the "front pocket." The nitro group can be chemically transformed to introduce new hydrogen bond donors/acceptors or hydrophobic groups to gain additional affinity. |

| Pyrazole N1-Position | Ethyl, cyclopropyl, isopropyl groups | Optimize fit in the hydrophobic pocket. Small changes here can dramatically impact selectivity between closely related kinases.[3] |

| Core Heterocycle | Replace pyrimidine with quinazoline, pyridine, or pyrrolo[2,3-d]pyrimidine | Alter hinge-binding geometry and access new targets. Different heterocycles change the angle and distance of the appended groups, allowing for the targeting of different kinase families.[9][10] |

Section 6: Biological Evaluation Protocol

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.

Principle: The ADP-Glo™ Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to a decrease in kinase activity.

Materials:

-

Target kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Synthesized inhibitor compound (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Assay buffer (specific to the kinase)

-

384-well assay plates (white, low-volume)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

-

Kinase Reaction:

-

Add assay buffer to each well of the 384-well plate.

-

Add the inhibitor from the serial dilution plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Add the kinase enzyme to all wells except the "no enzyme" control.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

-

ADP Detection (Step 1):

-

Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Luminescence Generation (Step 2):

-

Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce light.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis:

-

Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

-

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Available at: [Link]

-

Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). RSC Publishing. Available at: [Link]

-

Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. (2024). Europe PMC. Available at: [Link]

-